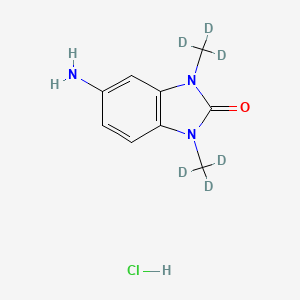

Febuxostat-d7

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

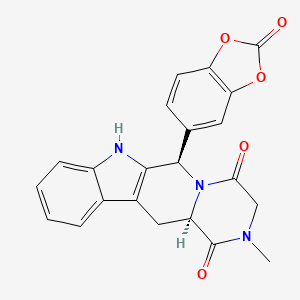

Febuxostat-d7 is the labelled analogue of Febuxostat . Febuxostat is used to lower hyperuricemia (high uric acid in the blood) in patients with gout who have been treated with allopurinol that did not work well or cannot be treated with allopurinol . This medicine is a xanthine oxidase inhibitor. It works by causing less uric acid to be produced by the body .

Synthesis Analysis

An improved, simple and highly sensitive LC-MS/MS method has been developed and validated for quantification of febuxostat with 100 μL human plasma using febuxostat-d7 as an internal standard (IS) according to regulatory guidelines . The analyte and IS were extracted from human plasma via liquid-liquid extraction using diethyl ether .

Molecular Structure Analysis

Febuxostat is a non-purine selective inhibitor of the enzyme xanthine oxidase, which is involved in purine catabolism . The xanthine oxidase enzyme catalyzes two reactions that ultimately generate uric acid from hypoxanthine . Febuxostat is a potent, selective inhibitor of xanthine oxidase, forming a stable complex with both the reduced and oxidized form of the enzyme, thereby inhibiting its function .

Chemical Reactions Analysis

Mass parameters were optimized to get the product ions of m/z: 261.1, m/z: 262.1 from its respective precursor ions of FB [M+H] + (m/z: 317.1) and FBD7 [M+H] + (m/z: 324.2) with Source temperature 500°C, Ion Spray voltage 5500 volts, Heater gas, Nebulizer gas 30 psi each, Curtain gas 20 psi, CAD gas 6 psi, (all gas channels with nitrogen) Source flow rate 500 μL/min without split, Entrance potential 10 V, Declustering potential 45 V for analyte and 55 V for internal standard, Collision energy 28 V for both analyte and internal standard, Collision cell exit potential 12 V for analyte and 14 V for internal standard .

Physical And Chemical Properties Analysis

The single-crystal structures of Febuxostat were elucidated, and their physical and chemical properties were investigated by IR, PXRD, and DSC .

科学研究应用

糖尿病性肾损伤改善Febuxostat,一种黄嘌呤氧化酶抑制剂,已被证明可以改善糖尿病性肾损伤。这种效应归因于通过抑制黄嘌呤氧化酶和黄嘌呤脱氢酶活性来减轻糖尿病引起的肾损伤的炎症和氧化作用 (Lee et al., 2014)。

脑出血中的神经保护作用Febuxostat在小鼠脑出血(ICH)诱导的神经损伤模型中表现出神经保护作用。它改善了神经功能严重程度评分,减少了神经细胞死亡,并减轻了细胞因子水平。这表明了Febuxostat在ICH诱导的继发性脑损伤背景下的潜在治疗靶点 (Wang et al., 2022)。

肾缺血再灌注损伤抑制Febuxostat已显示出抑制肾缺血再灌注损伤的功效。它通过减少氧化应激来实现这一点,低水平的硝基酪氨酸、硫代巴比妥酸反应物质和尿液8-异前列腺素的水平证明了这一点。此外,它减少了内质网应激标志物的诱导 (Tsuda et al., 2012)。

对腮腺唾液腺损伤的保护作用Febuxostat在大鼠5-氟尿嘧啶诱导的腮腺唾液腺损伤中展示了保护作用。它具有抗炎和抗氧化作用,并影响TRPC1/CHOP信号通路 (Abdelzaher et al., 2022)。

睾酮诱导的良性前列腺增生改善在大鼠模型中,Febuxostat改善了睾酮诱导的良性前列腺增生(BPH)。它通过抑制黄嘌呤氧化酶/Janus激酶/信号转导和转录激活子(XO/JAK/STAT)轴的作用,表明了它在BPH治疗中的再利用潜力 (Abo-Youssef et al., 2020)。

心房颤动管理发现Febuxostat可以通过抑制XO并抑制TGF-β1/Smad信号通路来抑制心房颤动(AF)中的心房电生理和结构重塑。这表明了它在预防和管理AF中的实用性 (Fan et al., 2019)。

安全和危害

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

属性

CAS 编号 |

1285539-74-3 |

|---|---|

产品名称 |

Febuxostat-d7 |

分子式 |

C16H16N2O3S |

分子量 |

323.418 |

IUPAC 名称 |

2-[3-cyano-4-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propoxy]phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid |

InChI |

InChI=1S/C16H16N2O3S/c1-9(2)8-21-13-5-4-11(6-12(13)7-17)15-18-10(3)14(22-15)16(19)20/h4-6,9H,8H2,1-3H3,(H,19,20)/i1D3,2D3,9D |

InChI 键 |

BQSJTQLCZDPROO-SCENNGIESA-N |

SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O |

同义词 |

2-[3-Cyano-4-(2-methylpropoxyphenyl]-4-methyl-5-thiazolecarboxylic Acid-d7; 2-(3-Cyano-4-isobutyloxyphenyl)-4-methyl-5-thiazolecarboxylic Acid-d7; TEI 6720-d7; TMX 67-d7; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B585747.png)

![1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine](/img/structure/B585754.png)

![3A,4-dihydro-1H-imidazo[4,5-b]pyridin-5(7aH)-one](/img/structure/B585766.png)